molecular formula C29H40O12 B1259221 Hydrangenoside E

Hydrangenoside E

Cat. No.: B1259221
M. Wt: 580.6 g/mol
InChI Key: SYCAAOWPYJBQKF-LBSDZYGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrangenoside E is a secoiridoid glucoside isolated from plants of the genus Hydrangea, particularly Hydrangea macrophylla and related subspecies. Secoiridoids are a subclass of iridoids characterized by the cleavage of the cyclopentane ring, often linked to glucose units, which contribute to their diverse bioactivities. This compound was first structurally elucidated in 1984 as part of a series of secoiridoid glucosides (Hydrangenosides A–G) isolated from Hydrangea species . Its structure includes a secoiridoid aglycone core with specific hydroxyl and glycosylation patterns, distinguishing it from other congeners in the series. While its pharmacological properties remain less studied compared to Hydrangenosides A, B, and C, it shares structural motifs associated with anti-inflammatory, antimicrobial, and cytotoxic activities observed in related compounds .

Properties

Molecular Formula

C29H40O12

Molecular Weight

580.6 g/mol

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(2R,4S,6S)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]oxan-2-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C29H40O12/c1-3-20-21(12-19-11-17(32)10-18(39-19)9-6-15-4-7-16(31)8-5-15)22(27(36)37-2)14-38-28(20)41-29-26(35)25(34)24(33)23(13-30)40-29/h3-5,7-8,14,17-21,23-26,28-35H,1,6,9-13H2,2H3/t17-,18-,19-,20+,21-,23+,24+,25-,26+,28-,29-/m0/s1

InChI Key

SYCAAOWPYJBQKF-LBSDZYGWSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C[C@H](C[C@@H](O2)CCC3=CC=C(C=C3)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2CC(CC(O2)CCC3=CC=C(C=C3)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Synonyms

hydrangenoside E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

Hydrangenoside E belongs to a family of secoiridoid glucosides with conserved aglycone frameworks but variable substituents and glycosylation sites. A comparative analysis of key structural features is summarized below:

Compound Source Core Structure Key Substituents Glycosylation Site
This compound Hydrangea macrophylla Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3 C-7
Hydrangenoside A Hydrangea macrophylla Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3 C-7
Hydrangenoside B Hydrangea macrophylla Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3, 11-CH2OH C-7
Hydrangenoside C Hydrangea macrophylla Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3, 11-CH3 C-7
Hydrangenoside D Hydrangea macrophylla Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3, 11-OAc C-7
Hydrangenoside F Hydrangea serrata Secoiridoid aglycone 7-OH, 8-CHO, 10-OCH3, 11-CH2OGlc C-7

Key observations:

  • This compound shares the conserved secoiridoid backbone and glycosylation at C-7 with other Hydrangenosides (A–G).
  • Substituent variations at positions C-10 and C-11 differentiate its structure: this compound lacks the acetyl (OAc) or additional hydroxyl groups seen in Hydrangenosides D and B, respectively .
  • The presence of a methyl group (10-OCH3) and aldehyde (8-CHO) is consistent across the series, suggesting a common biosynthetic origin .

Pharmacological Comparisons

Limited studies directly assess this compound’s bioactivity, but comparisons with structurally similar compounds provide insights:

  • The lack of cytotoxic activity in Hydrangenoside A may extend to this compound due to shared glycosylation patterns .
  • Antimicrobial Properties: Thunberginols (dihydroisocoumarins from Hydrangea spp.) display potent antifungal activity, but secoiridoid glucosides like this compound are less studied in this context .

Q & A

Basic: What analytical techniques are essential for the structural elucidation of Hydrangenoside E, and how should experimental data be validated?

Answer:
Structural elucidation requires a multi-method approach:

  • Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to assign proton and carbon signals, focusing on glycosidic linkage confirmation and aglycone structure .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula determination; tandem MS (MS/MS) for fragmentation patterns.
  • X-ray Crystallography (if applicable): Confirm absolute stereochemistry for crystalline isolates .
    Validation: Cross-validate results with literature data on related hydrangenosides. Replicate experiments to ensure signal consistency, especially for labile glycosidic bonds. Report solvent effects and temperature dependencies in NMR spectra .

Basic: How should researchers design initial bioactivity screens for this compound to ensure reproducibility?

Answer:

  • Cell Lines/Models: Select cell lines with established relevance to the hypothesized bioactivity (e.g., cancer, inflammation). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM range).
  • Assay Replicates: Perform triplicate measurements per concentration to account for plate variability.
  • Data Normalization: Use Z-score or % inhibition relative to controls. Report IC50 values with 95% confidence intervals .
  • Confounding Factors: Test for cytotoxicity (e.g., MTT assay) to distinguish specific bioactivity from general cell death .

Advanced: How can contradictory reports on this compound’s bioactivity be systematically analyzed?

Answer:
Contradictions often arise from methodological variability:

  • Variable Control: Compare studies for differences in solvent (DMSO vs. aqueous), purity (>95% by HPLC), and cell passage numbers .
  • Statistical Reanalysis: Apply meta-analysis tools (e.g., RevMan) to aggregate data, highlighting heterogeneity via I<sup>2</sup> statistics.
  • Mechanistic Follow-Up: Use RNA-seq or proteomics to identify upstream/downstream targets, resolving whether discrepancies stem from pathway-specific vs. off-target effects .

Advanced: What strategies optimize the isolation yield of this compound from complex plant matrices?

Answer:

  • Extraction Solvent Screening: Test polar/non-polar mixtures (e.g., MeOH:H2O, EtOAc) for solubility. Use response surface methodology (RSM) to model optimal conditions .
  • Chromatography: Employ flash chromatography for crude separation, followed by HPLC (C18 column, 0.1% formic acid gradient) for purification. Monitor λmax at 254 nm for UV-active moieties .
  • Yield Tracking: Calculate mass balance at each step to identify loss points (e.g., adsorption to resin).

Advanced: How can in silico methods complement experimental studies on this compound’s mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to targets (e.g., kinases, receptors). Validate with mutagenesis studies .
  • ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and CYP450 interactions to prioritize in vivo testing .
  • Network Pharmacology: Construct compound-target-disease networks (Cytoscape) to identify polypharmacological effects .

Basic: What quality control protocols are critical for ensuring this compound’s purity in research settings?

Answer:

  • HPLC-PDA: Use >95% purity threshold; confirm peak homogeneity via diode-array detection (DAD) for UV spectrum consistency .
  • Residual Solvents: Perform GC-MS to detect traces of hexane/ethyl acetate from extraction .
  • Stability Testing: Monitor degradation under light, heat, and humidity via accelerated stability studies (ICH guidelines) .

Advanced: How should researchers address low bioavailability in preclinical studies of this compound?

Answer:

  • Formulation Optimization: Test nanoemulsions or liposomes to enhance solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Pharmacokinetic (PK) Studies: Measure Cmax, Tmax, and AUC in rodent plasma via LC-MS/MS. Compare intravenous vs. oral administration .
  • Prodrug Synthesis: Modify hydroxyl groups with acetyl or PEG moieties to improve membrane permeability .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

Answer:

  • Nonlinear Regression: Fit dose-response data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • ANOVA with Post Hoc Tests: Compare multiple groups (e.g., Tukey’s HSD for normal distributions; Kruskal-Wallis for nonparametric data) .
  • Outlier Detection: Apply Grubbs’ test or ROUT method (Q=1%) to exclude aberrant data points .

Basic: How should researchers contextualize this compound’s phytochemical significance within existing literature?

Answer:

  • Comparative Analysis: Use phylogenetic tools to compare this compound’s distribution across Hydrangea species, linking chemotaxonomy to bioactivity .
  • Biosynthetic Pathways: Propose putative pathways (e.g., mevalonate vs. methylerythritol phosphate) based on structural analogs and gene cluster mining .

Advanced: What methodologies resolve spectral overlaps in this compound’s NMR data?

Answer:

  • Selective Decoupling: Suppress coupled signals to isolate individual proton environments .
  • Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 40°C .
  • DFT Calculations: Predict <sup>13</sup>C chemical shifts via Gaussian software to assign ambiguous peaks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrangenoside E
Reactant of Route 2
Hydrangenoside E

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